molecular formula C5H5BrClN3 B2362134 3-Bromo-5-chloro-2-hydrazinylpyridine CAS No. 1289113-27-4

3-Bromo-5-chloro-2-hydrazinylpyridine

Cat. No.: B2362134
CAS No.: 1289113-27-4
M. Wt: 222.47
InChI Key: DKXCKMCHKMUUNB-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloro-2-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6BrClN3 . It is a solid substance and is used in scientific research with diverse applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Halogen Atom Migration in Halogeno-Derivatives

Research by Hertog and Schogt (2010) explores the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, which is relevant to understanding the behavior of compounds like 3-Bromo-5-chloro-2-hydrazinylpyridine. This study highlights the dynamic nature of halogen atoms in such compounds, which is essential for various chemical syntheses (Hertog & Schogt, 2010).

Halogen-rich Intermediates for Synthesis

Wu et al. (2022) describe the synthesis of halogen-rich intermediates, including derivatives similar to this compound, for use in medicinal chemistry. Their work demonstrates the utility of these compounds as building blocks in drug discovery and chemical research (Wu et al., 2022).

Chemoselective Amination

Stroup and colleagues (2007) discuss the chemoselective functionalization of halopyridines, which is closely related to the reactivity of this compound. This research provides insights into selective chemical transformations, crucial for developing specific compounds in pharmaceutical and material sciences (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Schiff Base Compound Synthesis

The work of Wang, Nong, Sht, and Qi (2008) on synthesizing Schiff base compounds using derivatives of this compound showcases its applicability in creating structurally complex and biologically significant molecules. Such compounds have implications in various fields, including medicinal chemistry and material science (Wang, Nong, Sht, & Qi, 2008).

Zinc(II) Complexes for Biological Activity

Zianna et al. (2022) investigated zinc(II) complexes of derivatives similar to this compound, providing insights into their biological activity and potential therapeutic applications. This study emphasizes the role of such compounds in developing new drugs and understanding metal-ligand interactions in biology (Zianna et al., 2022).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXCKMCHKMUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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